molecular formula C15H14FNOS B5236030 2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5236030
M. Wt: 275.3 g/mol
InChI Key: WAQADDZWTQWKGT-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features a fluorophenyl group and a methylsulfanylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures the formation of the desired fluorinated compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with biological membranes, while the methylsulfanyl group may contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of fluorophenyl and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-19-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQADDZWTQWKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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